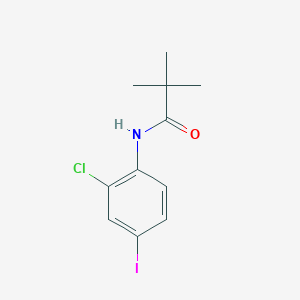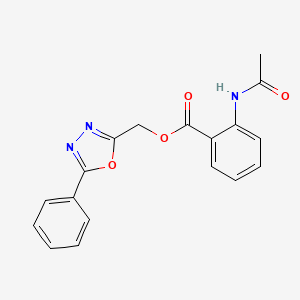
N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide
Overview
Description
N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide is a compound that has garnered interest in the field of chemistry due to its unique structural and chemical properties. This compound, like its analogs, has been studied for various applications, including its potential role in medicinal chemistry and material science. The compound's synthesis, structural characterization, and the study of its properties are crucial for understanding its potential applications.
Synthesis Analysis
The synthesis of related compounds often involves innovative methodologies that highlight the compound's versatile nature. For example, the synthesis of analog compounds, such as those described in the activation-deactivation studies of inter-peptide bonds induced by the position of the halogen atom in the benzene ring, showcases the intricate processes involved in creating compounds with specific properties (Moreno-Fuquen et al., 2022). Such methodologies can provide insights into the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been extensively analyzed using techniques such as X-ray diffraction (XRD). These analyses reveal the planarity, stability, and resonant structure of the peptide segments, providing a deeper understanding of the compound's molecular architecture (Moreno-Fuquen et al., 2022).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds, including their ability to form intramolecular rings and chains during crystal growth, are crucial for understanding their reactivity and stability. The active participation of halogen atoms in assembling structures through various interactions is a key feature that influences the compound's chemical behavior (Moreno-Fuquen et al., 2022).
Physical Properties Analysis
The physical properties, such as thermal stability, solubility, and molecular weight, play a significant role in determining the compound's applicability in various fields. For instance, the study of polyamides related to this compound reveals their good thermal stability and solubility in organic solvents, which are essential characteristics for material science applications (Gutch, Banerjee, & Jaiswal, 2003).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds and potential for forming derivatives, is vital for exploring the full potential of this compound. Studies on similar compounds can shed light on their anion complexation properties and their behavior as dienes or dienophiles in chemical reactions, which are crucial for designing functional materials and drugs (Gale, Hursthouse, Light, & Warriner, 2004).
Mechanism of Action
Target of Action
N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide, also known as Linifanib (ABT-869), is a small molecule vascular endothelial growth factor (VEGF) receptor-based kinase inhibitor . It primarily targets the VEGF and PDGF receptor families, which play a crucial role in angiogenesis, the formation of new blood vessels .
Mode of Action
Linifanib inhibits all members of the VEGF and PDGF receptor families, thereby suppressing tumor growth . It prevents the formation of new blood vessels that supply the tumor with oxygen and nutrients and inhibits key angiogenic signaling pathways . It also exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases .
Biochemical Pathways
The compound affects the VEGF and PDGF pathways, which are critical for angiogenesis . By inhibiting these pathways, Linifanib disrupts the supply of oxygen and nutrients to the tumor, thereby suppressing its growth .
Pharmacokinetics
In a phase 1 study, Linifanib’s pharmacokinetics were found to be dose-proportional across 0.10–0.25 mg/kg . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties scale with the dosage, impacting its bioavailability .
Result of Action
Linifanib has been shown to be effective in a broad range of cancers, including small cell lung carcinoma, colon carcinoma, breast carcinoma, and MV4-11 tumors . It induces significant apoptosis in cells with FLT3 mutation in vitro and has a profound anti-leukemic effect in a mouse xenograft model .
Action Environment
The interaction of Linifanib with proteins such as bovine serum albumin (BSA) can provide valuable information regarding the pharmacokinetic and pharmacodynamics behavior of the drug . Environmental factors, such as the presence of these proteins, can influence Linifanib’s action, efficacy, and stability .
properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-8-4-5-9(13)10(7-8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKQBENHLPQOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B4407946.png)
![N-(4-chlorophenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407959.png)
![4-{4-[3-(trifluoromethyl)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407963.png)


![1-(4-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4407978.png)
![2-[(4-ethoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4407980.png)
![N-{2-[(1-chloro-2-naphthyl)oxy]ethyl}prop-2-en-1-amine hydrochloride](/img/structure/B4407998.png)
![2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4408004.png)
![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408006.png)
![2-[(4-fluorophenyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4408023.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4408025.png)
![1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4408035.png)